Irreversible δ-Receptor Inactivation vs. μ-Selective Analog
In NG108‑15 neuroblastoma‑glioma hybrid cell homogenates, NIH 10236 (compound 8c, the N‑cyclopropylmethyl‑7α‑methylfumaroylamido derivative) produced irreversible, wash‑resistant inhibition of δ‑opioid receptor‑mediated adenylate cyclase activity, while the isothiocyanato analog NIH 10235 (compound 10c) acted as an irreversible μ‑receptor alkylator but a reversible antagonist at δ‑receptors in the same assay system [1]. Rat brain membrane binding studies confirmed that NIH 10236 selectively depleted δ‑sites after in vitro pretreatment, whereas NIH 10235 depleted μ‑sites; both compounds showed only limited irreversible interaction with κ‑sites in μ/δ‑depleted membranes [2].
| Evidence Dimension | Receptor subtype selectivity of irreversible inactivation in NG108‑15 cell homogenates |
|---|---|
| Target Compound Data | NIH 10236: Irreversible δ‑receptor inactivation; adenylate cyclase inhibition profile consistent with narcotic antagonist activity at δ‑receptors |
| Comparator Or Baseline | NIH 10235 (compound 10c): Irreversible μ‑receptor inactivation; reversible antagonist at δ‑receptors in NG108‑15 cells |
| Quantified Difference | Qualitatively opposite selectivity: NIH 10236 → δ‑irreversible / μ‑reversible; NIH 10235 → μ‑irreversible / δ‑reversible |
| Conditions | NG108‑15 neuroblastoma‑glioma hybrid cell homogenates; adenylate cyclase activity assay; rat brain membrane binding with μ/δ depletion by BIT/FIT |
Why This Matters
For researchers requiring selective, covalent elimination of δ‑opioid receptors without affecting μ‑receptor populations, NIH 10236 is the only compound in this chemical series that delivers the required receptor‑subtype specificity.
- [1] Jacobson AE, et al. Life Sci. 1983;33 Suppl 1:159-62. PMID: 6319854. View Source
- [2] Lessor RA, et al. J Med Chem. 1986 Nov;29(11):2136-41. PMID: 3023609. View Source
